1 to 10 mg/mL at 72° F (NTP, 1992) 10.9 mg/mL at 15 °C In water, 10900 mg/L at 15 °C One gram dissolves in 82 mL water, 80 mL glycerin, 21 mL alcohol, 28 mL propylene glycol; Freely soluble in hot water, chloroform; sparingly soluble in benzene, ether, petroleum ether; soluble in alkali hydroxides giving yellow solutions Sparingly soluble in water, soluble in propylene glycol Soluble (in ethanol)
Maltol, also known as 3-hydroxy-2-methyl-4-pyrone, is a natural compound that is widely used in various industries such as food, pharmaceuticals, and cosmetics. It is a white crystalline powder that has a pleasant odor similar to that of caramel. Maltol was first isolated from malted barley in 1880, and since then, it has been extensively studied due to its unique properties.
Maltol is a naturally occurring organic compound that belongs to the family of pyrones. It is commonly found in nature in various sources such as roasted malt, pine needles, chicory, and roasted coffee. Maltol has a sweet flavor and is often used as a flavor enhancer in foods such as baked goods, candies, and puddings. In addition, it has been found to have antioxidative and antimicrobial properties.
Maltol has a molecular formula of C6H6O3 and a molecular weight of 126.11 g/mol. It is a white crystalline powder that melts at 161-164°C and has a boiling point of 287°C. Maltol is highly soluble in water and ethanol, but poorly soluble in ether and benzene. It has a slightly acidic pH of about 4.5 and is stable under normal conditions.
Maltol can be synthesized by various methods such as the Maillard reaction, enzymatic hydrolysis, and chemical synthesis. The Maillard reaction involves the reaction of amino acids and reducing sugars that produce a brown color and aroma in foods. Enzymatic hydrolysis involves the use of enzymes to break down complex molecules into smaller ones. Chemical synthesis involves the use of chemical reactions to produce maltol.
Various analytical methods are used to determine the purity and quality of maltol. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). HPLC is the most commonly used method for the analysis of maltol due to its high sensitivity and accuracy.
Maltol has been found to have various biological properties that make it useful in pharmaceuticals and cosmetics. It has been reported to have antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. In addition, it has been found to enhance the immune system and improve the absorption of iron by the body.
Maltol has a low toxicity profile and has been deemed safe for use in various industries. However, high doses of maltol may cause adverse effects such as nausea, vomiting, and diarrhea. In scientific experiments, the toxicity and safety of maltol are evaluated by conducting acute and chronic toxicity studies in animals and humans. These studies help to determine the safe dose levels of maltol in various applications.
Maltol has a wide range of applications in scientific experiments such as biochemistry, pharmacology, and molecular biology. It is used as a flavor enhancer in cell culture media to improve the growth of cells. In addition, it is used as a preservative in pharmaceuticals to extend their shelf life. Maltol has also been used as a model compound to study the properties of pyrones and their derivatives.
Maltol is a highly researched compound due to its unique properties and wide range of applications. Current research is focused on the synthesis of maltol derivatives with enhanced biological properties. In addition, research is being conducted on the use of maltol as a potential treatment for various diseases such as cancer, Parkinson's disease, and Alzheimer's disease.
Maltol has potential implications in various fields of research and industry such as food, pharmaceuticals, cosmetics, and agriculture. In the food industry, maltol is used as a flavor enhancer and preservative. In the pharmaceutical industry, it is used as a drug delivery agent and preservative. In the cosmetic industry, it is used as a fragrance and preservative. In agriculture, it is used as a fungicide and insecticide.
Despite its many potential applications, maltol has some limitations that need to be addressed in future research. For instance, the synthesis of maltol requires high temperatures and long reaction times, which can be expensive and time-consuming. Also, the low solubility of maltol in non-aqueous solvents limits its usefulness in some applications. Future research should focus on developing new methods for the synthesis of maltol and its derivatives with improved solubility and biological properties.
1. Synthesis of novel maltol derivatives with enhanced biological properties. 2. Development of new methods to improve the solubility of maltol in non-aqueous solvents. 3. Investigation of the use of maltol as a potential treatment for diseases such as cancer and Parkinson's disease. 4. Study of the antimicrobial properties of maltol and its derivatives for use in agriculture. 5. Investigation of the effect of maltol on the gut microbiome and its potential for use as a prebiotic. 6. Development of new analytical methods for the quantification of maltol in various matrices. 7. Study of the effect of maltol on the bioavailability of drugs and nutrients. 8. Investigation of the potential of maltol as a natural food preservative. 9. Study of the effect of maltol on the taste and aroma of various foods. 10. Investigation of the use of maltol in the development of eco-friendly pesticides.
Maltol is a white crystalline powder with a fragrant caramel-butterscotch odor. pH (5% aqueous solution) 5.3. (NTP, 1992) Liquid Solid White crystalline powder; Caramel-butterscotch aroma
Color/Form
Monoclinic prisms from chloroform, orthorhombic bypyramidal crystals + monoclinic prisms from 50% alcohol White crystalline powde
XLogP3
0.4
Boiling Point
199 °F at 760 mm Hg (Sublimes) (NTP, 1992) Sublimes at 93 °C
LogP
0.09 (LogP) 0.09 log Kow = 0.09
Odor
Fragrant, caramel-like odor Characteristic caramel-butterscotch odor and suggestive of a fruity-strawberry aroma in dilute solution Caramel-like odor, reminiscent of freshly baked cakes
324 to 327 °F (NTP, 1992) 161.5 °C Mp 161-162 ° 161-162°C
UNII
3A9RD92BS4
GHS Hazard Statements
Aggregated GHS information provided by 1938 companies from 16 notifications to the ECHA C&L Inventory.; Reported as not meeting GHS hazard criteria by 328 of 1938 companies. For more detailed information, please visit ECHA C&L website; Of the 14 notification(s) provided by 1610 of 1938 companies with hazard statement code(s):; H302 (99.94%): Harmful if swallowed [Warning Acute toxicity, oral]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Use and Manufacturing
IDENTIFICATION: Maltol is a white crystalline powder. It has a faint odor and taste like caramel. It is very soluble in water. Maltol is present in larch tree bark and plants such as raspberry, paprika, ginseng and bell pepper. It is present in wood smoke as well as in tobacco and tobacco smoke. USE: Maltol is used as a flavoring agent to imitate a fresh baked odor and flavor to breads and as a flavor additive in many foods such as ice cream, fruit juices and cookies. It has been reported in many foods and beverages including beer, red wine, sake, coffee, cocoa, milk and butter. Maltol is also present in cigarettes. EXPOSURE: Workers that use maltol may breathe in mists or have direct skin contact. The general population may be exposed by consumption of foods containing maltol and smoking cigarettes. If maltol is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move easily through soil. It is not expected to build up in fish. RISK: Data on the potential for maltol to produce toxic effects in humans were not available. Neurological effects (difficulty walking, decreased activity), weight loss, changes in the blood, and damage to the liver, kidneys, adrenal glands, and testes were observed in laboratory animals fed very high doses of maltol overtime. Death occurred in some animals. Only blood effects were observed at moderate doses, and no toxic effects were observed at low doses. No increases in infertility, abortions, or birth defects were observed in laboratory animals exposed to maltol over multiple generations. Tumors were not increased with maltol exposure in the multi-generational study. No other data on the potential for maltol to cause cancer in laboratory animals were available. The potential for maltol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)
Therapeutic Uses
/EXPL THER/ /The objective of the study was/ to evaluate the neuroprotective and neurite outgrowth effects of maltol, a natural aroma compound, on retinal ganglion cells (RGCs) under oxidative stress in vitro. Mouse primary RGCs were isolated using immunopanning-magnetic separation and exposed to H2O2 in the presence of maltol. The cell viability and apoptosis were determined by using adenosine 5'-triphosphate (ATP) assay and terminal deoxynucleotidyl transferase (TdT)-mediated deoxyuridine triphosphate (dUTP) nick end labeling (TUNEL), respectively. Neurite outgrowth was assessed by immunofluorescence for alpha-tubulin. The activation of nuclear factor-kappaB (NF-kappaB) was also evaluated using immunofluorescence. When the RGCs were exposed to 20 uM of H2O2 for 16 hr, their viability dropped to 40.3 +/- 3.4%. However, the maltol treatment restored the cells in a dose-dependent manner. The viability recovered to 73.9 +/- 5.1% with 10 uM of maltol and even reached 175.1 +/- 11.3% with 2 mM of maltol, as measured by ATP assay. This oxidative stress significantly increased the number of TUNEL-positive RGCs, but the maltol drastically reduced the proportion of those apoptotic cells. The oxidative stress hampered the neurite outgrowth of the RGCs, whereas maltol restored their ability to sprout neurites. Regarding NF-kappaB, the active form of phosphorylated NF-kappaB (pNF-kappaB) increased the oxidative stress level but the maltol treatment again reduced it to an unstressful level. Our data revealed that maltol attenuated the oxidative stress-induced injury in the primary mouse RGCs. Its neuroprotective and neurite outgrowth effects seemed to be related to NF-kappaB signaling. Maltol has potential as a new neuroprotective therapeutic agent for oxidative stress-related ocular diseases, including glaucoma.
Mechanism of Action
Maltol (3-hydroxy-2-methyl-4-pyrone) produced reactive oxygen species as a complex with transition metals. Maltol/iron complex inactivated aconitase the most sensitive enzyme to oxidative stress. The inactivation of aconitase was iron-dependent, and prevented by TEMPOL, a scavenger of reactive oxygen species, suggesting that the maltol/iron-mediated generation of superoxide anion is responsible for the inactivation of aconitase. Addition of maltol effectively enhanced the ascorbate/copper-mediated formation of 8-hydroxy-2'-deoxyguanosine in DNA. Oxidation of ascorbic acid by CuSO(4) was effectively stimulated by addition of maltol, and the enhanced oxidation rate was markedly inhibited by the addition of catalase and superoxide dismutase. These results suggest that maltol can stimulate the copper reduction coupled with the oxidation of ascorbate, resulting in the production of superoxide radical which in turn converts to hydrogen peroxide and hydroxyl radical. Cytotoxic effect of maltol can be explained by its prooxidant properties: maltol/transition metal complex generates reactive oxygen species causing the inactivation of aconitase and the production of hydroxyl radical causing the formation of DNA base adduct. ... We examined the ability of maltol to induce the cytochrome P450 1a1 (Cyp1a1), an enzyme known to play an important role in the chemical activation of xenobiotics to carcinogenic derivatives. Our results showed that treatment of Hepa 1c1c7 cells with maltol significantly induced Cyp1a1 at mRNA, protein, and activity levels in a concentration-dependent manner. The RNA synthesis inhibitor, actinomycin D, completely blocked the Cyp1a1 mRNA induction by maltol, indicating a requirement of de novo RNA synthesis through transcriptional activation. In addition, maltol induced aryl hydrocarbon receptor (AhR)-dependent luciferase reporter gene expression in stably transfected H1L1.1c2 cells, suggesting an AhR-dependent mechanism. This is the first demonstration that the food flavoring agent, maltol, can directly induce Cyp1a1 gene expression in an AhR-dependent manner and represents a novel mechanism by which maltol promotes carcinogenicity and toxicity. Maltol has antioxidant properties, presumably through its ability to complex metal ions such as Fe++ and to promote the formation of reduced glutathione (GSH). Maltol at a concentration of 130 umol/L inhibited iron-mediated lipid peroxidation and increased scavenging of reactive oxygen species by enhancing the supply of NADPH required for regeneration of GSH. Maltol inhibited the formation of thiobarbituric acid-reactive substances when incubated with rat liver microsomes in the presence of Fe++ and ascorbate. Maltol at concentrations of 130-140 umol/L also effectively inhibited the inactivation of NADP-isocitrate dehydrogenase, the principal NADPH-generating enzyme, by Fe++. Maltol significantly increased the oxidation of Fe++, while dimethylpyrone had no effect. The latter results suggest that the 3-hydroxy substituent in maltol is necessary to promote Fe++ oxidation.
Vapor Pressure
3.26X10-4 mm Hg at 25 °C (extrapolated from reduced pressure boiling point)
By alkaline hydrolysis of streptomycin salts; also from piperdine to pyromeconic acid and subsequent methylation at the 2 position. It is produced when cellulose or starch is heated and is a constituent of wood tar oils. It forms crystals (mp 162 -164 °C) with a caramel-like odor, reminiscent of freshly baked cakes. Maltol can be produced synthetically starting from kojic acid or isolated from beechwood tar or extracts of needles from the genus Abies. Commercially available extracts from Abies balsamea needles, which are also used as flavor and fragrance materials, usually contain 3-8% maltol.
General Manufacturing Information
4H-Pyran-4-one, 3-hydroxy-2-methyl-: ACTIVE
Storage Conditions
Keep container tightly closed in a dry and well-ventilated place.
Interactions
The pyrones, 3-hydroxy-2-methyl-4-pyrone (maltol) and 3-hydroxy-2-ethyl-4-pyrone (ethyl maltol) chelate iron with a high affinity and selectivity. The resulting 1:3 (metal-ligand) complexes, being neutral, are able to partition readily across cell membranes and thus may facilitate iron transport across the intestinal wall. Absorption of radioactive iron ((59)Fe) in the presence of these pyrones was investigated in male rats 1, 2, 4 and 6 hr after intraduodenal administration of a 7 micrograms dose and compared with that of (59)Fe given as the sulfate, gluconate, fumarate or complexed to EDTA. Total body absorption and distribution were calculated from the (59)Fe content of various tissue samples. With all the iron preparations used, blood levels of (59)Fe were highest 1 hr after injection whilst the (59)Fe content at the major site of deposition, i.e. the bone marrow, increased up to 6 hr. No (59)Fe was found in the urine. Total body absorption of (59)Fe was significantly higher from the pyrones than from the other four preparations. Over the dose range 0.7-700 micrograms, the proportion of (59)Fe absorbed from both iron maltol and iron sulphate decreased with increasing dose. Enhanced (59)Fe uptake from maltol was evident at 0.7-70 micrograms but not at 700 micrograms suggesting that use of these pyrones will not result in iron overload. Absorption of (59)Fe given into the stomach was slower in onset but was sustained longer presumably via a steady delivery of iron to the duodenum from the gastric reservoir. Neurofilamentous tangles have been induced in cultured neurons from rat brain hemispheres by application of both aluminum and maltol. Quantitative evaluation revealed a significantly higher percentage of tangle containing neurons when using the aluminum-maltol mixture than after application of aluminum alone. Tangles were found to be consistently stained with monoclonal antibodies to neurofilament proteins but failed to react with polyclonal antibodies against microtubule-associated proteins 1, 2 and tau. Aluminum (Al) has been observed to cause neurofilament protein accumulation in both experimental animals and cultured cells. Impairment of axonal transport is thought to be a mechanism of toxicity. Inhibition of the degradation of neurofilament proteins, however, resulting in accumulation of these proteins may be an alternative mechanism for Al toxicity. In the present study, the effect of calcium (Ca) on the proteolysis of the neurofilament triplet proteins by calcium-activated neutral proteases (CANP) was studied in the isolated sciatic nerve explants. The extent of the degradation was found to be dependent on the Ca concentration. The effect of Al chloride, -citrate and -maltol on the calcium-induced degradation was studied. No effect of any of the Al compounds was observed, suggesting that the metal may exert its neurotoxic effect via a mechanism other than impairment of neurofilament proteolysis. Maltol itself was found to enhance the effect of Ca on the degradation of neurofilament proteins, probably by facilitating the movement of Ca across the neuronal membrane. Deposition of aluminum in the body is responsible for the development of dialysis-related diseases in patients with renal dysfunction and may play a role in the development of certain neurodegenerative disorders. Although citric acid is known to be a strong enhancer of gastrointestinal absorption of aluminum, its effect on aluminum distribution and accumulation is not yet clear. Maltol has been shown to increase the neurotoxicity of aluminum, but little is known about its effect on aluminum deposition in the body. To elucidate the role of citric acid and maltol in aluminum accumulation and toxicity, rats were loaded intraperitoneally during a 7-day period with different amounts of aluminum chloride in absence or presence of citric acid or maltol before analysis of aluminum in serum, brain, bone, and urine. Coadministration of citric acid led to relatively reduced serum levels, as compared with aluminum and aluminum-maltol treatment. This is explained by both tissue elimination and enhanced renal elimination. ... Maltol was shown to be a strong enhancer of aluminum accumulation in serum, brain, and bone. The rise of aluminum in these target tissues was dose dependent. For more Interactions (Complete) data for Maltol (7 total), please visit the HSDB record page.
Stability Shelf Life
Stable under recommended storage conditions.
Dates
Modify: 2023-08-15
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